1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
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Overview
Description
This compound is a urea derivative, which means it contains a functional group with the pattern (NH2)2C=O. Urea derivatives are often used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate (a compound containing the -N=C=O group) with an amine (a compound containing the -NH2 group). The exact synthesis would depend on the specific isocyanate and amine used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the dimethoxyphenyl groups suggests that the compound may have aromatic properties .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could react with water to produce a carbamic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could make the compound highly polar and capable of forming hydrogen bonds .Scientific Research Applications
Chemical Structure and Synthesis Applications
- The structural features of substituted ureas, including those similar to the compound of interest, have been studied for their hydrogen bonding and structural implications. For instance, research on substituted ureas with specific substituents has explored their solid-state NMR, IR, and Raman spectroscopies, alongside X-ray diffraction, to understand their molecular conformations and hydrogen bonding interactions, which are crucial for designing compounds with desired physical and chemical properties (Kołodziejski et al., 1993).
Biomedical Research Applications
- In the realm of medicinal chemistry, derivatives of diaryl ureas have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. This research underscores the potential of urea derivatives in developing new anticancer agents, highlighting the significant biological activities these compounds can exhibit (Jian Feng et al., 2020).
Environmental and Sensory Applications
- Urea-based compounds have also found applications in environmental sciences and sensor technology. For example, enzyme-functionalized piezoresistive hydrogel biosensors for urea detection have been developed, demonstrating the versatility of urea derivatives in creating sensitive and selective sensors for industrial and biomedical diagnostics (J. Erfkamp et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-22(2)15-7-5-13(6-8-15)18(23)12-20-19(24)21-14-9-16(25-3)11-17(10-14)26-4/h5-11,18,23H,12H2,1-4H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZCLKNTAPNHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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